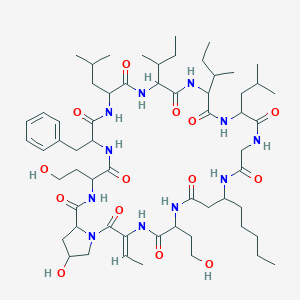

Hormothamnin A

Description

Properties

IUPAC Name |

(3Z)-28-benzyl-19,22-di(butan-2-yl)-3-ethylidene-36-hydroxy-6,31-bis(2-hydroxyethyl)-16,25-bis(2-methylpropyl)-10-pentyl-1,4,7,11,14,17,20,23,26,29,32-undecazabicyclo[32.3.0]heptatriacontane-2,5,8,12,15,18,21,24,27,30,33-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H97N11O14/c1-11-15-17-22-39-30-48(75)63-42(23-25-72)53(78)64-41(14-4)60(85)71-33-40(74)31-47(71)57(82)65-43(24-26-73)54(79)67-46(29-38-20-18-16-19-21-38)55(80)66-45(28-35(7)8)56(81)69-51(37(10)13-3)59(84)70-50(36(9)12-2)58(83)68-44(27-34(5)6)52(77)61-32-49(76)62-39/h14,16,18-21,34-37,39-40,42-47,50-51,72-74H,11-13,15,17,22-33H2,1-10H3,(H,61,77)(H,62,76)(H,63,75)(H,64,78)(H,65,82)(H,66,80)(H,67,79)(H,68,83)(H,69,81)(H,70,84)/b41-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBJITSSPIIUAM-QVGWBTEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC(=O)NC(C(=O)NC(=CC)C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC(C)C)C(C)CC)C(C)CC)CC(C)C)CC3=CC=CC=C3)CCO)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1CC(=O)NC(C(=O)N/C(=C\C)/C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC(C)C)C(C)CC)C(C)CC)CC(C)C)CC3=CC=CC=C3)CCO)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H97N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001046497 | |

| Record name | Hormothamnin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120500-21-2 | |

| Record name | Hormothamnin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120500212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Structural Elucidation and Conformational Analysis of Hormothamnin a

Advanced Spectroscopic Methodologies for Structure Determination

The foundational planar structure of Hormothamnin A was pieced together by interpreting extensive data from nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry. nih.govresearchgate.net These methods, in conjunction with chemical degradation, allowed for the identification of constituent amino acids and their sequential arrangement within the cyclic peptide backbone.

NMR spectroscopy was a cornerstone in defining the structure of Hormothamnin A. One-dimensional (1D) ¹H and ¹³C NMR spectra provided the initial inventory of proton and carbon environments within the molecule, suggesting the presence of multiple amino acid residues.

Two-dimensional (2D) NMR experiments were critical for assembling the molecular fragments. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments established the spin systems for each amino acid residue, allowing for their identification. For example, these techniques helped to characterize the six common amino acids—glycine, proline, isoleucine, alloisoleucine, leucine, and phenylalanine—and the five uncommon residues, which include two units of homoserine (HSER), a β-D-aminooctanoic acid (BAOA), a Z-didehydrohomoalanine (DHHA), and a hydroxyproline (HYPRO). researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) experiments provided crucial information on the connectivity between adjacent amino acid residues by revealing long-range correlations between protons and carbons.

The sequence of the amino acid residues was further elucidated using through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). researchgate.net These techniques detect protons that are close in space, regardless of their bonding connectivity. By observing NOE/ROE correlations between the α-proton of one residue and the amide proton of the subsequent residue (dαN), as well as other key proton proximities, the peptide sequence was meticulously pieced together. researchgate.net

Table 1: Representative NMR Data for Hormothamnin A Residues

This table provides an example of the types of NMR data used to identify and characterize the amino acid residues within Hormothamnin A. Actual chemical shifts are dependent on the solvent and experimental conditions.

| Residue | ¹H Chemical Shift (δ, ppm) (Proton) | ¹³C Chemical Shift (δ, ppm) (Carbon) | Key 2D NMR Correlations |

| D-Phe | 7.20-7.35 (Aromatic), 4.8 (α-H), 3.1 (β-H) | 128-137 (Aromatic), 55 (Cα), 38 (Cβ) | COSY: α-H to β-H; HMBC: Aromatic-H to Cα |

| L-Ile | 4.2 (α-H), 1.9 (β-H), 0.9 (γ-CH₃, δ-CH₃) | 60 (Cα), 37 (Cβ), 25 (Cγ), 15 (Cγ-CH₃), 11 (Cδ) | COSY: α-H to β-H to γ-H/γ-CH₃ |

| D-BAOA | 4.1 (β-H), 2.5 (α-CH₂) | 50 (Cβ), 36 (Cα) | COSY: β-H to α-CH₂ and γ-CH₂ |

| DHHA | 6.8 (β-H), 2.1 (γ-CH₃) | 125 (Cβ), 130 (Cα), 15 (Cγ) | HMBC: γ-CH₃ to Cβ and Cα |

High-Resolution Mass Spectrometry (HR-ESIMS, FAB MS, MS/MS)

High-resolution mass spectrometry played a pivotal role in determining the elemental composition and molecular weight of Hormothamnin A. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was initially used to establish the molecular formula, providing a precise mass measurement that constrained the possible combinations of atoms in the molecule. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) experiments on the intact peptide were instrumental in confirming the amino acid sequence proposed by NMR data. researchgate.net In these experiments, the protonated molecule is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern, typically yielding b- and y-type ions from cleavage of the amide bonds, provides direct evidence for the sequence of amino acid residues. This technique served as a powerful complementary method to the sequencing information derived from NOESY and ROESY experiments.

To simplify the complex structure and confirm the connectivity of residues, chemical degradation techniques were employed. nih.govresearchgate.net Partial acid hydrolysis was used to break the cyclic undecapeptide into smaller, linear peptide fragments. researchgate.net These fragments were then isolated and their structures were determined, providing definitive evidence for specific sequences within the larger molecule.

A particularly crucial step in the structure determination was the isolation and characterization of a key pentapeptide fragment, identified as D-PHE-D-LEU-L-ILE-D-allo-ILE-L-LEU. researchgate.net The unequivocal determination of the sequence and stereochemistry of this fragment provided a solid anchor point for assembling the full cyclic structure of Hormothamnin A. Complete acid hydrolysis was also performed to break down the peptide into its constituent amino acids, which were then identified and quantified using analytical techniques. nih.gov

Determination of Absolute Stereochemistry

Establishing the absolute stereochemistry of each chiral center is a critical final step in the complete structural elucidation of a natural product. For Hormothamnin A, this was accomplished using a combination of chemical derivatization with a chiral reagent and chiroptical spectroscopy.

The absolute configurations of the α-amino acid residues were determined using the Advanced Marfey's Method. researchgate.net This procedure involves the complete acid hydrolysis of the peptide to liberate the individual amino acids. The hydrolysate is then reacted with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). mdpi.comnih.gov

The L-FDAA reagent reacts with the primary amine of both D- and L-amino acids to form diastereomeric adducts. These diastereomers possess different physicochemical properties and can be separated using reverse-phase high-performance liquid chromatography (HPLC). researchgate.netmdpi.com By comparing the retention times of the FDAA derivatives of the amino acids from the Hormothamnin A hydrolysate with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute stereochemistry of each α-amino acid was unambiguously assigned. researchgate.net This analysis confirmed the presence of both D- and L-configured residues in the peptide.

Table 2: Stereochemistry of Hormothamnin A α-Amino Acids by Marfey's Method

| Amino Acid Residue | Assigned Configuration |

|---|---|

| Phenylalanine (Phe) | D |

| Leucine (Leu) | D |

| Isoleucine (Ile) | L |

| allo-Isoleucine (allo-Ile) | D |

| Leucine (Leu) | L |

| Glycine (Gly) | Achiral |

| Homoserine (Hser) | L |

| Homoserine (Hser) | L |

Circular Dichroism (CD) Spectroscopy

While Marfey's method is effective for α-amino acids, determining the stereochemistry of the β-amino acid, β-aminooctanoic acid (BAOA), required a different approach. Circular Dichroism (CD) spectroscopy was utilized for this purpose. researchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. ajol.infomdpi.com The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including the absolute configuration of its stereocenters.

The absolute stereochemistry of the β-amino residue in Hormothamnin A was established by analyzing its CD spectrum and comparing it to known compounds or theoretical models. researchgate.net This chiroptical analysis, along with HPLC analysis of its Marfey derivative, confirmed the D-configuration for the β-aminooctanoic acid residue. researchgate.net

Chiral Synthesis of Analogs for Stereochemical Confirmation

A critical step in fully elucidating the three-dimensional structure of Hormothamnin A was the unambiguous assignment of the stereochemistry of its constituent amino acids. While methods like the analysis of acid-liberated residues derivatized with Marfey's reagent were employed to determine the absolute stereochemistries of the α-amino residues, a more definitive approach was necessary for the uncommon β-amino acid residue. To this end, the chiral synthesis of a homolog of the β-amino acid was undertaken. This synthetic approach allowed for a direct comparison with the natural constituent, thereby confirming its absolute stereochemistry.

Compositional Analysis of Amino Acid Residues

Hormothamnin A is a cyclic undecapeptide, meaning it is composed of eleven amino acid residues linked in a circular fashion. researchgate.net Its composition is notable for the presence of both common proteinogenic amino acids and several unusual, non-proteinogenic amino acids. researchgate.net

Identification of Common Amino Acids

Analysis of Hormothamnin A has revealed the presence of several common amino acids that are fundamental building blocks of proteins. These include Phenylalanine (Phe), Leucine (Leu), Isoleucine (Ile), Glycine (Gly), and Serine (in the form of Homoserine, Hser).

Characterization of Uncommon and Non-Proteinogenic Amino Acids

A key feature of Hormothamnin A's structure is the incorporation of several uncommon amino acid residues. These unique components contribute to the molecule's distinct chemical properties and biological activity.

Detailed spectroscopic and chemical analyses have identified the following non-proteinogenic amino acids in Hormothamnin A:

β-D-aminooctanoic acid (D-BAOA): This is a β-amino acid, meaning the amino group is attached to the second carbon from the carboxyl group, rather than the first (α-carbon) as seen in proteinogenic amino acids. Its absolute stereochemistry was confirmed through circular dichroism analysis, HPLC analysis of its Marfey derivative, and chiral synthesis of a homolog.

Z-didehydrohomoalanine (Z-Dha): This is an α,β-unsaturated amino acid, containing a carbon-carbon double bond between the α and β carbons. The 'Z' designation refers to the stereochemistry of the substituents around this double bond.

4-hydroxyproline (Hyp): This is a modified form of the common amino acid proline, featuring a hydroxyl group at the 4-position of the pyrrolidine ring.

| Amino Acid Type | Specific Residue | Abbreviation |

|---|---|---|

| Common | Phenylalanine | Phe |

| Leucine | Leu | |

| Isoleucine | Ile | |

| Glycine | Gly | |

| Homoserine | Hser | |

| Uncommon/Non-Proteinogenic | β-D-aminooctanoic acid | D-BAOA |

| Z-didehydrohomoalanine | Z-Dha | |

| 4-hydroxyproline | Hyp |

Conformational Studies of the Cyclic Undecapeptide Structure

Influence of Cyclic Nature on Stability and Bioactivity

The cyclization of peptides is a common strategy in nature to enhance their stability and biological activity. The rigid, cyclic structure of Hormothamnin A is believed to contribute to its properties in several ways:

Increased Stability: Compared to their linear counterparts, cyclic peptides generally exhibit greater resistance to degradation by proteases (enzymes that break down proteins and peptides). This is because the cyclic structure can sterically hinder the access of proteases to the peptide bonds. This enhanced stability is crucial for the molecule to persist in a biological environment and exert its effects.

Conformational Rigidity and Bioactivity: The cyclic backbone reduces the number of possible conformations the peptide can adopt. This pre-organization can lead to a higher affinity for its biological target, as less of an entropic penalty is paid upon binding. The specific three-dimensional arrangement of the amino acid side chains, locked in place by the cyclic structure, is critical for its biological function. The presence of both hydrophobic and hydrophilic residues, as well as the unique functionalities of the uncommon amino acids, are presented in a defined spatial orientation that dictates its interactions with other molecules.

Biosynthetic Pathways and Genetic Insights

Hypothesized Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Hybrid Pathway

The molecular structure of Hormothamnin A, which incorporates both proteinogenic and non-proteinogenic amino acids, strongly suggests its assembly via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. oup.comoup.com NRPSs are large, multifunctional enzymes that act as assembly lines to synthesize a wide array of peptide-based natural products, independent of ribosomal machinery. researchgate.net These enzymes are organized into modules, with each module typically responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.

It is common in cyanobacteria for NRPS pathways to be integrated with Polyketide Synthase (PKS) modules, forming NRPS-PKS hybrid pathways. researchgate.net This allows for the incorporation of polyketide-derived moieties, which can contribute to the structural diversity and biological activity of the final product. While direct evidence for a PKS contribution to Hormothamnin A is not definitive, the presence of a fatty acid-like component in similar cyanobacterial lipopeptides suggests that a hybrid pathway is a plausible mechanism. researchgate.net

The biosynthesis is thought to commence with the activation of a fatty acid residue by a fatty acyl-AMP ligase, followed by the sequential addition of amino acids by the multidomain NRPS/PKS complex. researchgate.net

Identification of Biosynthetic Gene Clusters (if available)

As of now, the specific biosynthetic gene cluster (BGC) responsible for the production of Hormothamnin A in Hormothamnion enteromorphoides has not been identified or characterized. The identification of BGCs is a crucial step in understanding the biosynthesis of natural products, as these clusters contain the genes encoding all the necessary enzymes for the compound's assembly. nih.govusf.edufrontiersin.org

The lack of a sequenced genome for Hormothamnion enteromorphoides presents a significant challenge to identifying the Hormothamnin A BGC. However, the discovery and analysis of BGCs for other cyanobacterial toxins have provided a general framework for what to expect. ucsd.edu Typically, these clusters are large, contiguous stretches of DNA that encode the core NRPS and/or PKS enzymes, as well as genes for tailoring enzymes that modify the peptide backbone, and transporter proteins.

Enzymatic Mechanisms Involved in Amino Acid Modifications (e.g., hydroxylation, dehydroamino acid formation)

The structure of Hormothamnin A features several modified amino acids, indicating the involvement of specific tailoring enzymes in its biosynthesis. These modifications are critical for the compound's conformation and biological activity.

Hydroxylation: The presence of hydroxylated amino acid residues in Hormothamnin A points to the action of hydroxylase enzymes. In the biosynthesis of other non-ribosomal peptides, tailoring domains within the NRPS machinery or standalone enzymes are responsible for these modifications. nih.gov These hydroxylases often belong to the non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily. nih.gov These enzymes catalyze the introduction of a hydroxyl group onto the side chains of specific amino acids while they are tethered to the NRPS enzyme complex. nih.gov

Dehydroamino Acid Formation: Hormothamnin A contains dehydroamino acid residues, which are characterized by an α,β-unsaturation. nih.govrsc.org The formation of these residues is a common feature in non-ribosomal peptide biosynthesis. pnas.org This modification is typically achieved through the dehydration of a β-hydroxylated amino acid precursor that is bound to the NRPS assembly line. pnas.org This dehydration reaction is catalyzed by specific domains within the NRPS condensation (C) domain family. pnas.org The presence of dehydroamino acids can significantly impact the peptide's structure and reactivity. nih.govchemrxiv.org

Biological Activities and Preclinical Investigations

Cytotoxic Activity

The primary biological activity of interest for Hormothamnin A in the context of oncology is its ability to induce cell death in cancer cells.

Hormothamnin A has demonstrated significant cytotoxic properties across a range of solid tumor cell lines in laboratory settings. nih.govsemanticscholar.org Research indicates that it is a potent cytotoxic agent, distinguishing it from other related laxaphycin A-type compounds which generally exhibit weaker activity. nih.govsemanticscholar.org

In vitro studies have shown that Hormothamnin A exhibits significant cytotoxic activity against human lung cancer cell lines SW1271 and A529. nih.govnih.gov The effective concentration for this activity falls within a potent range, with IC50 values (the concentration required to inhibit the growth of 50% of cells) reported to be between 0.13 to 0.72 µg/mL for these and other solid cancer cell lines. nih.govnih.govmdpi.com

Specific research findings on the cytotoxic effects of Hormothamnin A against the NCI-H460 human lung cancer cell line were not available in the reviewed scientific literature.

Hormothamnin A has shown notable cytotoxicity against the B16-F10 murine melanoma cell line. nih.govgriffith.edu.au This activity is considered significant, with IC50 values falling within the range of 0.13 to 0.72 µg/mL, consistent with its effects on other solid tumors. nih.govsemanticscholar.orgmdpi.com

The compound demonstrates significant cytotoxic activity against the HCT-116 human colorectal cancer cell line. nih.govgriffith.edu.au The potency of Hormothamnin A against HCT-116 cells is highlighted by IC50 values ranging from 0.13 to 0.72 µg/mL. nih.govmdpi.com This level of cytotoxicity marks Hormothamnin A as an exception among laxaphycin A-type compounds, which are typically less potent. nih.gov

Investigations have revealed that Hormothamnin A possesses moderate cytotoxic activities toward human cervical cancer (HeLa) cell lines. researchgate.netresearchgate.net While its activity is noted, specific IC50 values were not detailed in the reviewed literature.

Studies on rat kidney cells transformed by a temperature-sensitive mutant of the Rous sarcoma virus (Srcts-NRK cell lines) indicate that Hormothamnin A exhibits moderate cytotoxic effects. researchgate.netresearchgate.net

Interactive Data Table: Cytotoxicity of Hormothamnin A on Various Cancer Cell Lines

| Cell Line | Cancer Type | Organism | IC50 Value (µg/mL) | Cytotoxicity Level |

| SW1271 | Lung Cancer | Human | 0.13 - 0.72 | Significant |

| A529 | Lung Cancer | Human | 0.13 - 0.72 | Significant |

| B16-F10 | Melanoma | Murine | 0.13 - 0.72 | Significant |

| HCT-116 | Colorectal Cancer | Human | 0.13 - 0.72 | Significant |

| HeLa | Cervical Cancer | Human | Not Specified | Moderate |

| Srcts-NRK | Transformed Kidney Cells | Rat | Not Specified | Moderate |

In vitro Studies on Cancer Cell Lines

Other Solid Cancer Cell Lines

Hormothamnin A has demonstrated notable cytotoxic properties against various cancer cell lines. researchgate.net Research has shown its activity against human colon carcinoma HCT-116 cells. While comprehensive data across a wide array of solid tumor cell lines remains the subject of ongoing research, the existing findings underscore the compound's potential as an anticancer agent. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by half.

Interactive Data Table: Cytotoxicity of Hormothamnin A against HCT-116 Cancer Cell Line

| Cell Line | IC50 (µM) |

| HCT-116 | 0.72 |

Comparison of Cytotoxicity with Related Peptides (e.g., Laxaphycin A)

When compared to structurally similar cyclic peptides, Hormothamnin A exhibits significantly greater cytotoxic potency. A noteworthy comparison is with Laxaphycin A, another cyclic undecapeptide that differs primarily in the stereochemistry of a dehydrobutyrine residue. Studies have shown that Hormothamnin A is considerably more potent against HCT-116 human colon carcinoma cells than Laxaphycin A. This highlights the critical role that stereochemistry can play in the biological activity of these natural products. While many Laxaphycin A-type compounds generally exhibit weak cytotoxicity, Hormothamnin A stands out as a potent exception.

Interactive Data Table: Comparative Cytotoxicity of Hormothamnin A and Laxaphycin A

| Compound | Cell Line | IC50 (µM) |

| Hormothamnin A | HCT-116 | 0.72 |

| Laxaphycin A | HCT-116 | 23 |

Antimicrobial Activity

Hormothamnin A has been recognized for its broad-spectrum antimicrobial properties, showing activity against both bacteria and fungi. researchgate.net This activity is a key characteristic of many cyanobacterial secondary metabolites, which are thought to play a role in the organism's defense mechanisms in its natural environment.

Antibacterial Activity

The compound has demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.net

Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)

Hormothamnin A has been reported to be active against Gram-positive bacteria. nih.gov While specific minimum inhibitory concentration (MIC) values from comprehensive studies are not widely available in the reviewed literature, the general antibacterial activity against species such as Bacillus subtilis and Staphylococcus aureus is acknowledged. Further quantitative studies are needed to fully characterize its potency against these pathogens.

Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)

Similarly, Hormothamnin A has shown inhibitory effects against Gram-negative bacteria like Pseudomonas aeruginosa. researchgate.netnih.gov The outer membrane of Gram-negative bacteria often presents a formidable barrier to antimicrobial agents, making the activity of Hormothamnin A against these organisms particularly noteworthy. However, detailed MIC data for specific strains such as Pseudomonas aeruginosa and Escherichia coli are not extensively documented in the available scientific literature.

Antifungal Activity

In addition to its antibacterial effects, Hormothamnin A also possesses antifungal properties. nih.gov Its activity against fungal pathogens contributes to its broad antimicrobial profile. Research has indicated its effectiveness against fungi such as Candida albicans. nih.gov As with its antibacterial activity, there is a need for more detailed studies to quantify its efficacy, for instance, by determining MIC values against a range of fungal species, including common pathogens like Aspergillus niger.

Synergistic Antimicrobial Effects with Other Compounds (e.g., Laxaphycin B)

A significant aspect of Hormothamnin A's biological profile is its ability to act synergistically with other natural products. mdpi.com Research has demonstrated that while certain laxaphycin A-type compounds like Hormothamnin A show weak individual activity, their efficacy is dramatically enhanced when combined with laxaphycin B-type compounds. nih.gov Specifically, Hormothamnin A works synergistically with Laxaphycin B to produce powerful antimicrobial effects. mdpi.com This synergistic relationship suggests that the maximum biological potency of these peptides is achieved when members of both the laxaphycin A and B classes are present. nih.gov This phenomenon has been noted in antifungal and cytotoxic assays, where the combined action of the two peptide types is greater than the sum of their individual effects. researchgate.netsemanticscholar.org

Ichthyotoxicity

Hormothamnin A is a component of a complex mixture of peptides produced by the cyanobacterium Hormothamnion enteromorphoides that exhibit notable toxicity to fish (ichthyotoxicity). nih.gov This toxic characteristic is believed to serve as a defense mechanism against predation. nih.gov Laboratory studies have confirmed the specific ichthyotoxic properties of the purified compound. Hormothamnin A has been shown to be toxic to goldfish (Carassius auratus) at a concentration of 10 μg/mL. researchgate.net

Table 2: Ichthyotoxicity of Hormothamnin A

| Test Organism | Concentration | Observed Effect | Source(s) |

| Goldfish (Carassius auratus) | 10 μg/mL | Toxic | researchgate.net |

Mechanisms of Biological Action and Cellular Effects

Disruption of Cellular Processes

Hormothamnin A, a cyclic undecapeptide isolated from the marine cyanobacterium Hormothamnion enteromorphoides, demonstrates significant cytotoxic properties nih.gov. Its biological activity is primarily characterized by the disruption of fundamental cellular processes essential for cell survival and proliferation. The cytotoxic nature of Hormothamnin A suggests that it interferes with core cellular functions, which can lead to cell death through mechanisms such as apoptosis or altered cell signaling nih.govresearchgate.net. As a lipophilic cyclic peptide, its structure may facilitate interaction with and disruption of cellular membranes, a common mechanism for bioactive marine peptides researchgate.net. This interference can compromise cellular integrity and the function of membrane-bound proteins, ultimately leading to a cascade of events that halt normal cellular activities. The broad-spectrum toxicity observed, including its potent ichthyotoxic effects, underscores its capacity to induce acute cellular damage researchgate.net.

Cyanobacteria are known producers of a vast array of secondary metabolites that affect a wide range of cellular processes in other organisms, from photosynthesis and protein synthesis to cell division youtube.com. While the precise cascade of events initiated by Hormothamnin A is a subject of ongoing research, its classification as a potent cytotoxin points towards the interruption of critical life-sustaining pathways within the cell mdpi.com.

Interaction with Cellular Targets

The bioactivity of Hormothamnin A is predicated on its interaction with specific molecular targets within the cell. Although the complete profile of its binding partners has not been exhaustively detailed, its peptide nature suggests that it may interact with proteins or other macromolecules, disrupting their normal function. The ability of natural compounds to exert biological effects is often tied to their affinity for specific cellular components nih.gov. For many cytotoxic peptides, cellular targets can include components of the cell membrane, leading to permeabilization, or intracellular proteins that regulate key signaling pathways researchgate.netnih.gov.

The progression of the cell cycle and the induction of apoptosis are tightly regulated by a complex network of proteins. The cytotoxic effects of Hormothamnin A are likely mediated by its interaction with proteins central to these processes. The cell division cycle-associated (CDCA) protein family, for instance, plays a crucial role in cell division, and its dysregulation is implicated in cancer nih.gov. While direct binding of Hormothamnin A to CDCA proteins has not been documented, its impact on cell viability suggests an indirect or direct influence on such regulatory families.

Furthermore, the process of apoptosis is governed by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak) mdpi.com. Many natural anticancer compounds exert their effects by shifting the balance in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent cell death mdpi.comnih.gov. Another critical group of proteins in the apoptotic cascade are caspases, a family of proteases that, once activated, execute the final stages of cell death mdpi.com. It is plausible that Hormothamnin A's mechanism involves modulating the activity of these key protein families to trigger apoptosis.

Table 1: Key Protein Families in Cell Proliferation and Apoptosis

| Protein Family | Function | Potential Role in Hormothamnin A's Mechanism |

|---|---|---|

| Bcl-2 Family | Regulates mitochondrial-mediated apoptosis | May be modulated to favor pro-apoptotic members, initiating cell death. mdpi.com |

| Caspases | Executioner proteins of apoptosis | May be activated downstream of Hormothamnin A's initial cellular interaction. mdpi.com |

| CDCA Proteins | Regulate mitosis and cell division | Potential upstream targets whose disruption could halt cell proliferation. nih.gov |

Apoptosis Induction (Preclinical Models)

The primary mechanism through which many cytotoxic agents eliminate cancer cells is the induction of apoptosis, or programmed cell death. Preclinical evidence suggests that the potent cytotoxicity of Hormothamnin A is associated with its ability to trigger this process researchgate.net. Apoptosis is a highly regulated and desirable mechanism for cancer therapy as it avoids the inflammatory response associated with necrotic cell death.

Studies on various natural compounds have established common pathways for apoptosis induction. For example, fucoxanthin, another marine-derived compound, induces apoptosis by downregulating anti-apoptotic proteins like Bcl-xL, leading to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), ultimately resulting in the cleavage of substrates like PARP mdpi.com. Similarly, flavonoids have been shown to induce apoptosis in breast cancer cells by increasing the ratio of Bax to Bcl-2 and activating caspase-3 nih.gov. While specific studies detailing these exact pathways for Hormothamnin A are limited, its classification as a cytotoxic peptide places it within a group of compounds that frequently utilize these apoptotic mechanisms mdpi.com.

Impact on Mitochondrial Functioning (in related compounds, relevant for comparative studies)

Mitochondria are central to cellular life and death, regulating not only energy production but also the intrinsic pathway of apoptosis nih.govmdpi.com. While direct studies on Hormothamnin A's effect on mitochondria are not widely available, the actions of other natural compounds provide a relevant framework for comparison. Mitochondria are frequent targets for bioactive molecules due to their critical role in cell fate nih.gov.

Natural compounds like resveratrol (B1683913) and curcumin (B1669340) are known to modulate mitochondrial functions in several ways nih.gov:

Altering Oxidative Phosphorylation (OXPHOS): They can inhibit enzyme complexes within the electron transport chain, disrupting ATP synthesis.

Modulating Reactive Oxygen Species (ROS): They can act as either antioxidants, scavenging excess ROS, or as pro-oxidants, increasing ROS levels to trigger cell death.

Inducing Mitochondrial Permeability: A key event in apoptosis is the permeabilization of the outer mitochondrial membrane, often triggered by pro-apoptotic Bcl-2 family proteins, which leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm nih.gov.

For instance, Nitazoxanide has been shown to restore mitochondrial membrane potential and reduce mitochondrial ROS in chondrocytes, highlighting how pharmaceuticals can target mitochondrial dysfunction mdpi.com. Given that many cytotoxic peptides disrupt membrane integrity, it is plausible that Hormothamnin A or structurally related compounds could directly or indirectly compromise mitochondrial membrane function, pushing the cell towards apoptosis.

Potential Enzyme Inhibitory Activities (e.g., indoleamine 2,3-dioxygenase, in related compounds)

Bioactive natural products often function by inhibiting specific enzymes. For comparative analysis, the enzyme indoleamine 2,3-dioxygenase (IDO1) is a significant target in immunotherapy. IDO1 is a key enzyme that catalyzes the first, rate-limiting step in tryptophan catabolism, and its expression by tumor cells can suppress the host immune response frontiersin.orgnih.gov. Inhibition of IDO1 is therefore a promising strategy in cancer treatment biorxiv.org.

While there is no direct evidence of Hormothamnin A inhibiting IDO1, other classes of natural products have shown this activity.

Beta-carbolines and Indole Derivatives: Compounds like norharman have been identified as potent inhibitors of IDO1 nih.gov.

Polyphenols: Certain flavonoids isolated from plants like Sophora flavescens show moderate IDO1 inhibitory activity frontiersin.org.

Rosmarinic Acid: This natural compound can inhibit the expression of the IDO enzyme researchgate.net.

The structural diversity of natural products allows for a wide range of enzyme interactions nih.govmdpi.com. The unique amino acid composition of Hormothamnin A suggests it could have uncharacterized enzyme inhibitory properties, which remains an area for future investigation.

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| Hormothamnin A |

| Bax |

| Bak |

| Bcl-2 |

| Bcl-xL |

| Curcumin |

| Fucoxanthin |

| Nitazoxanide |

| Norharman |

| Resveratrol |

Structure Activity Relationship Sar Studies of Hormothamnin a and Analogues

Exploration of Hormothamnin Derivatives and Analogues for Enhanced Bioactivity

The potent bioactivity of Hormothamnin A, combined with the rich chemical diversity of the laxaphycin family, makes it an attractive scaffold for the development of novel therapeutic agents. The exploration of derivatives and analogues focuses on synthesizing new compounds with modified structures to improve potency, selectivity, and drug-like properties.

SAR insights gleaned from natural laxaphycin variants guide this process. For example, the synthesis of trichormamide A, a related cyclic undecapeptide, and its diastereoisomers has been pursued to establish further SARs within this class of molecules. nih.gov By systematically altering specific amino acid residues—for instance, by replacing them with non-proteinogenic amino acids, altering their stereochemistry, or modifying side chains—researchers can probe the structural requirements for activity. nih.gov

The goal of such synthetic exploration is to create analogues that may possess:

Enhanced Potency: Small modifications can lead to a better fit with the biological target, resulting in higher efficacy.

Improved Selectivity: Analogues can be designed to interact more specifically with cancer cells over healthy cells, potentially reducing side effects.

Greater Stability: Introducing modifications that further protect against enzymatic degradation can enhance the compound's half-life.

While extensive research into synthetic derivatives specifically of Hormothamnin A is still developing, the principles established from studying other complex cyclic peptides provide a clear roadmap. The synthesis of various acyl derivatives and other structural modifications has, in other contexts, led to compounds with significantly enhanced activity compared to the parent natural product. nih.gov The continued study of natural analogues and the rational design of synthetic derivatives hold substantial promise for harnessing the therapeutic potential of the Hormothamnin A scaffold.

Advanced Research Methodologies and Future Directions

Advanced Isolation and Characterization Techniques

The journey to understanding Hormothamnin A begins with its extraction and purification from its natural source. Modern techniques are pivotal in obtaining pure samples for structural elucidation and biological testing.

Bioassay-Guided Fractionation

Bioassay-guided fractionation is a cornerstone strategy for isolating bioactive compounds like Hormothamnin A from complex mixtures. nih.gov This method involves a stepwise separation of an extract, with each resulting fraction being tested for a specific biological activity, such as cytotoxicity or antimicrobial effects. nih.gov The active fractions are then subjected to further separation until a pure, active compound is isolated.

In the case of Hormothamnion enteromorphoides, organic extracts were shown to deter feeding by reef fishes, indicating the presence of chemically defensive compounds. researchgate.net This initial observation guided the fractionation process. The crude extract is typically partitioned between different solvents to separate compounds based on polarity. Subsequent chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed for finer separation. nih.gov The process that led to the isolation of Hormothamnin A involved monitoring the fractions for their ichthyotoxic and antimicrobial properties. nih.gov This targeted approach ensures that the most potent molecules are identified and prioritized for structural analysis. The isolation of related compounds, such as laxaphycins, has also been achieved through similar bioassay-guided fractionation protocols. researchgate.net

The characterization of Hormothamnin A relies on a suite of advanced spectroscopic and chemical methods. High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are used to determine the molecular formula and sequence of amino acid residues. researchgate.netmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY, is instrumental in elucidating the planar structure and stereochemistry of the molecule. researchgate.net Chemical degradation, such as partial and complete acid hydrolysis, followed by derivatization with reagents like Marfey's reagent and analysis by HPLC, helps to determine the absolute configuration of the amino acid constituents. researchgate.net

| Technique | Purpose in Hormothamnin A Research |

| Bioassay-Guided Fractionation | To isolate Hormothamnin A from crude extracts by tracking its biological activity (e.g., cytotoxicity, antimicrobial). nih.gov |

| High-Performance Liquid Chromatography (HPLC) | To purify Hormothamnin A and related peptides from complex mixtures. nih.gov |

| High-Resolution Mass Spectrometry (HR-MS) | To determine the precise molecular weight and elemental composition. researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | To sequence the peptide by fragmenting the molecule and analyzing the resulting ions. researchgate.netescholarship.org |

| 2D Nuclear Magnetic Resonance (NMR) | To determine the connectivity of atoms and the 3D structure of the molecule. researchgate.net |

| Advanced Marfey's Method | To determine the absolute stereochemistry (D or L configuration) of the amino acid residues. researchgate.net |

Synthetic Approaches for Research Quantities

The low natural abundance of Hormothamnin A necessitates the development of synthetic routes to obtain sufficient quantities for in-depth biological studies and the exploration of structure-activity relationships.

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a powerful technique for the chemical synthesis of peptides. biotage.comsigmaaldrich.com This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. sigmaaldrich.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration. biotage.com The synthesis of the linear precursor of Hormothamnin A has been approached using SPPS. core.ac.uk This involves the sequential coupling of the eleven amino acid residues in the correct order, followed by cleavage from the resin to yield the linear peptide, which can then be cyclized in solution.

Chemical Reactions for Functional Group Modification (Oxidation, Reduction, Substitution)

The synthesis of Hormothamnin A and its analogs often requires specific chemical reactions to introduce or modify functional groups. For instance, the creation of the dehydroamino acid residue present in Hormothamnin A can be achieved through a dehydration reaction of a corresponding β-hydroxy amino acid, such as threonine or serine. researchgate.net Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of copper(I) chloride (CuCl) have been utilized for this transformation, even directly on the solid support. researchgate.net Other modifications might involve oxidation to introduce hydroxyl groups or reduction of certain functionalities to alter the peptide's properties. These chemical modifications are crucial for creating a library of Hormothamnin A analogs to probe the specific roles of each functional group in its biological activity.

In Vitro Evolution Studies (in related compounds)

While specific in vitro evolution studies on Hormothamnin A are not extensively documented, research on related cyanobacterial peptides, such as anabaenopeptins, provides a framework for future investigations. In vitro evolution can be used to explore the structural diversity and functional potential of peptide scaffolds. For anabaenopeptins, studies have investigated the genetic basis for the variability in their amino acid composition, revealing how mutations in the non-ribosomal peptide synthetase (NRPS) genes can lead to the incorporation of different amino acids. frontiersin.org This approach has shown that even single point mutations can alter the substrate specificity of the enzymes involved in peptide synthesis, leading to a diverse array of natural products. frontiersin.org Similar methodologies could be applied to the Hormothamnin A biosynthetic pathway to generate novel analogs with potentially enhanced or altered biological activities.

Molecular Modeling and Docking Studies (in related compounds)

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule, like a peptide, and its biological target, typically a protein. mdpi.com These in silico methods are valuable for understanding the mechanism of action of bioactive compounds and for designing new, more potent derivatives.

In studies of related cyanobacterial lipopeptides, such as microcolins, molecular docking has been employed to identify and characterize their binding to protein targets like the phosphatidylinositol transfer protein (PITP). mdpi.com These studies help to delineate structure-binding relationships by identifying the key amino acid residues in both the peptide and the protein that are crucial for the interaction. mdpi.com For instance, docking simulations can predict the binding poses of different microcolin analogs within the active site of PITP, providing insights that correlate well with experimental binding data. mdpi.com

Omics-Based Approaches for Discovery and Biosynthesis

The fields of genomics, metagenomics, and metabolomics are revolutionizing the discovery and understanding of complex natural products like Hormothamnin A. nih.govnih.gov These "omics" technologies provide powerful tools to delve into the genetic blueprints and chemical profiles of organisms, surmounting previous limitations in natural product research. nih.govnih.gov

Metagenomics, the study of genetic material recovered directly from environmental samples, allows researchers to access the vast, uncultivated microbial diversity that may harbor novel biosynthetic pathways. researchgate.net This is particularly relevant for cyanobacteria, the producers of Hormothamnin A, as it is estimated that a significant portion of their natural products remain undiscovered. nih.gov By sequencing the collective genomes of a microbial community, scientists can identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. rsc.org These BGCs contain the genes encoding the enzymes, such as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), that assemble complex molecules like Hormothamnin A. oup.comresearchgate.net For instance, analysis of cyanobacterial genomes has revealed that 80% or more of their NRPS and PKS BGCs have yet to be linked to their corresponding products. rsc.org

Metabolomics, the large-scale study of small molecules within a biological system, complements genomic data by providing a snapshot of the chemical compounds being produced. nih.govmdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can generate detailed chemical profiles of cyanobacterial extracts. mdpi.com When integrated with genomic data, metabolomics can help to link a specific BGC to its chemical product, a crucial step in understanding biosynthesis. rsc.orgmdpi.com This integrated "multi-omics" approach has been successfully used to study the natural product potential of tropical marine cyanobacteria, revealing a wealth of chemical diversity. mdpi.com Databases and computational tools like GNPS (Global Natural Products Social Molecular Networking) are essential for analyzing the large datasets generated by these methods, helping to identify known compounds and prioritize novel ones for further investigation. rsc.orgmdpi.com

The biosynthesis of cyanobacterial peptides is a complex process often involving large, multi-domain enzymes. oup.com Understanding these pathways is not only crucial for comprehending how molecules like Hormothamnin A are made but also opens the door to bioengineering. By manipulating the biosynthetic genes, it may be possible to create novel analogs of Hormothamnin A with improved properties. capes.gov.br

Addressing Challenges in Research

The study of marine natural products like Hormothamnin A is often hampered by two significant challenges: supply limitations and poor water solubility. nih.gov

Supply Limitations: Hormothamnin A is produced by the marine cyanobacterium Hormothamnion enteromorphoides. nih.govnih.gov Obtaining large quantities of this compound directly from its natural source is often impractical due to low yields and the ecological impact of large-scale collection. nih.gov This "supply problem" is a major bottleneck in the preclinical and clinical development of many promising marine-derived compounds. nih.gov To overcome this, researchers are exploring several strategies. Chemical synthesis offers a route to produce Hormothamnin A and its analogs in the laboratory, providing a reliable supply for research and development. mdpi.comresearchgate.net Additionally, advances in the cultivation of cyanobacteria may allow for scaled-up production in controlled environments. uzh.ch

Water Solubility: Many lipophilic peptides, including Hormothamnin A, exhibit poor water solubility. mdpi.comresearchgate.net This characteristic can limit their bioavailability and pose challenges for formulation and administration in a clinical setting. nih.govresearchgate.net Researchers are actively working on strategies to improve the solubility of such compounds. One common approach is to create more water-soluble derivatives through chemical modification. For example, the introduction of a phosphate (B84403) group to a similar marine natural product, auristatin E, resulted in a water-soluble form that retained its potent anticancer activity. researchgate.net Similar strategies could potentially be applied to Hormothamnin A to enhance its therapeutic potential. mdpi.com

Emerging Research Trends in Marine Natural Products

The field of marine natural product research is a dynamic area with several exciting trends that are shaping the future of drug discovery. mdpi.com

Focus on Novel Structures and Mechanisms of Action

A key driver in marine natural product research is the quest for novel chemical structures with unique mechanisms of action. pharmaceutical-journal.comnih.gov Marine organisms, living in diverse and competitive environments, have evolved to produce a vast array of secondary metabolites with potent biological activities. pharmaceutical-journal.comfrontiersin.org These compounds often possess chemical scaffolds that are distinct from those found in terrestrial organisms, offering new possibilities for therapeutic intervention. pharmaceutical-journal.comvliz.be

Hormothamnin A, a cyclic undecapeptide with both common and uncommon amino acid residues, is an example of such a unique structure. nih.govsmolecule.com Its cytotoxic properties against various cancer cell lines suggest a mechanism of action that could be different from existing anticancer drugs. smolecule.commdpi.com Researchers are increasingly focusing on elucidating the specific molecular targets and pathways affected by these novel compounds. nih.govnih.gov The identification of new mechanisms of action is crucial for developing drugs that can overcome resistance to current therapies and treat diseases with unmet medical needs. pharmaceutical-journal.com

Exploration of Cyanobacterial Diversity for New Metabolites

Cyanobacteria are recognized as a particularly rich source of novel bioactive compounds. capes.gov.brdergipark.org.trresearchgate.net These photosynthetic microorganisms are found in a wide range of environments, from tropical reefs to polar regions, and exhibit immense genetic and chemical diversity. dergipark.org.trmnhn.fr As a result, the exploration of cyanobacterial diversity is a major trend in the search for new metabolites. capes.gov.brdergipark.org.tr

Scientists are employing advanced techniques to isolate and culture previously unstudied cyanobacterial strains from diverse geographical locations. mdpi.comeuropa.eu This approach has the potential to uncover entirely new families of natural products with unique biological activities. mdpi.comjuniperpublishers.com The chemical diversity found within cyanobacteria is vast, encompassing a wide range of compound classes including peptides, polyketides, alkaloids, and lipopeptides. dergipark.org.trmnhn.frjuniperpublishers.com Many of these compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. dergipark.org.trmdpi.com The continued exploration of this largely untapped resource holds significant promise for the discovery of the next generation of therapeutic agents. mdpi.comdergipark.org.tr

Conclusion and Outlook

Summary of Key Academic Findings on Hormothamnin A

Hormothamnin A is a significant natural product isolated from the tropical marine cyanobacterium Hormothamnion enteromorphoides. researchgate.netmarineinfo.orgmdpi.comnih.gov Academic research has established it as a cyclic undecapeptide, meaning it is a circular molecule composed of eleven amino acids. marineinfo.orgnih.govnih.gov Its discovery was part of an investigation into the complex mixture of ichthyotoxic (fish-killing) peptides produced by this cyanobacterium, which are believed to serve as a defense mechanism against predators. marineinfo.orgnih.gov

The structural elucidation of Hormothamnin A was a key academic achievement, accomplished through a combination of high-resolution fast atom bombardment mass spectrometry (FAB MS), two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, and chemical degradation studies. researchgate.netmarineinfo.orgnih.gov These analyses revealed that Hormothamnin A's structure comprises six common and five uncommon or novel amino acid residues, including Z-didehydrohomoalanine (DHHA) and β-D-aminooctanoic acid (D-BAOA). researchgate.net A key pentapeptide fragment, DPHE-D-LEU-L-ILE-D-allo-ILE-L-LEU, was instrumental in determining the final structure. researchgate.net Research has also highlighted its structural similarity to other cyanobacterial lipopeptides, such as the laxaphycins. mdpi.comnih.gov

A substantial body of research has focused on the biological activities of Hormothamnin A. It demonstrates significant cytotoxic effects against a range of solid tumor cell lines. researchgate.net Specifically, it has shown activity against human colon cancer cells (HCT-116), human lung cancer cells (SW1271 and A529), and murine melanoma cells (B16-F10). researchgate.net In addition to its anticancer potential, Hormothamnin A exhibits antimicrobial properties. marineinfo.orgnih.gov It has been reported to have weak antibacterial activity against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com It also shows antifungal activity against the human pathogen Candida albicans. mdpi.com While Hormothamnin A itself has shown moderate antimicrobial power, related compounds from the same organism, such as Hormothamnins C, D, G, J, and K, have displayed notable antibacterial and antifungal activities. mdpi.commdpi.com

Studies on the production of these peptides have found that while the relative proportions can vary seasonally, they remain consistent across different collection locations and years. marineinfo.orgnih.gov Furthermore, clonal isolates of H. enteromorphoides grown in culture have been shown to produce the same full spectrum of toxic peptides found in wild samples. marineinfo.orgnih.gov

Future Research Perspectives and Potential Academic Impact

The unique chemical structure and potent bioactivities of Hormothamnin A present several promising avenues for future academic research. A primary area of focus will be the elucidation of its precise mechanism of action. While its cytotoxic and ichthyotoxic effects are well-documented, the specific molecular pathways through which it exerts these effects remain largely unknown. researchgate.net Understanding this mechanism is a critical next step and could reveal novel targets for therapeutic intervention.

Further research into the structure-activity relationships of Hormothamnin A and its analogues is warranted. mdpi.com By synthesizing and testing modified versions of the peptide, researchers could identify the specific structural components essential for its bioactivity. This could lead to the design of new compounds with enhanced potency and selectivity for cancer cells or microbial pathogens. The structural novelty of cyanobacterial metabolites like Hormothamnin A provides a valuable template for developing therapeutics that could potentially circumvent existing drug-resistance mechanisms. mdpi.commdpi.com

The biosynthesis of Hormothamnin A and related peptides is another key area for future investigation. mdpi.com Identifying the gene clusters and enzymatic pathways responsible for its production in Hormothamnion enteromorphoides could have a significant academic impact. nih.gov This knowledge could enable the use of synthetic biology and genetic engineering techniques to produce Hormothamnin A and its derivatives in larger quantities for further study and potential development. researchgate.net

Q & A

Q. How to manage conflicting data between academic and industry-led studies on Hormothamnin A?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.